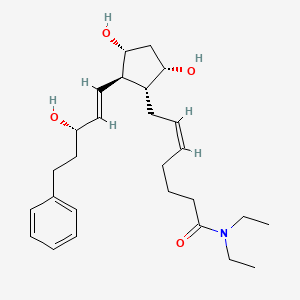

17-phenyl trinor Prostaglandin F2alpha diethyl amide

Vue d'ensemble

Description

“17-phenyl trinor Prostaglandin F2alpha diethyl amide” is an analog of PGF2alpha in which the C-1 carboxyl group has been modified to an N-diethyl amide . It has been shown to have ocular hypotensive activity . PG N-ethyl amides were recently introduced as alternative PG hypotensive prodrugs .

Molecular Structure Analysis

The molecular formula of “17-phenyl trinor Prostaglandin F2alpha diethyl amide” is C27H41NO4 . The formal name is N-diethyl-9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 443.6 . It is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml) .Applications De Recherche Scientifique

Ophthalmology

This compound has been shown to have ocular hypotensive activity . It is used in the treatment of open-angle glaucoma and ocular hypertension . The compound works by increasing the outflow of aqueous humor, the fluid in the eye, thereby reducing intraocular pressure .

Lipid Biochemistry

The compound is a part of the lipid biochemistry research area . As a prostaglandin analog, it plays a role in the cyclooxygenase pathway, which is involved in the production of prostaglandins from arachidonic acid .

Neuroscience

The compound is also used in neuroscience research . Prostaglandins, including this compound, are involved in various neurological processes, including inflammation and pain perception .

Hypotensive Prodrugs

The compound is an analog of PGF2alpha in which the C-1 carboxyl group has been modified to an N-diethyl amide . PG N-ethyl amides were recently introduced as alternative PG hypotensive prodrugs .

Eyelash Hypotrichosis Treatment

Formulations containing this compound have been used in the treatment of eyelash hypotrichosis . It promotes the growth of longer, thicker, and darker eyelashes .

Research Tool in Pharmacology

The compound may be a useful tool in elucidating the claim that PG amides have intrinsic intraocular hypotensive activity . It can help understand the mechanisms of action of prostaglandin analogs and their role in intraocular pressure regulation .

Mécanisme D'action

Target of Action

The primary target of 17-phenyl trinor Prostaglandin F2alpha diethyl amide is the FP receptor . This receptor is a part of the prostaglandin (PG) family, which plays a crucial role in a variety of physiological processes. The FP receptor specifically mediates the actions of Prostaglandin F2alpha (PGF2alpha), a potent bioactive lipid .

Mode of Action

17-phenyl trinor Prostaglandin F2alpha diethyl amide acts as an agonist of the FP receptor . This means it binds to the FP receptor and activates it, mimicking the action of the natural ligand, PGF2alpha . The activation of the FP receptor leads to various downstream effects, including the mobilization of calcium in cells .

Biochemical Pathways

The activation of the FP receptor by 17-phenyl trinor Prostaglandin F2alpha diethyl amide leads to a series of biochemical reactions. These reactions are part of the Cyclooxygenase Pathway , which is involved in the production of prostanoids, including prostaglandins, prostacyclins, and thromboxanes. These molecules play key roles in inflammation, fever, and the formation of blood clots .

Pharmacokinetics

It is known that the compound is adiethyl amide analog of PGF2alpha . This modification likely affects its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability compared to the parent compound .

Result of Action

The activation of the FP receptor by 17-phenyl trinor Prostaglandin F2alpha diethyl amide has been shown to reduce intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys . This suggests that the compound may have potential therapeutic applications in conditions such as glaucoma and ocular hypertension .

Action Environment

The action of 17-phenyl trinor Prostaglandin F2alpha diethyl amide can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other molecules that can bind to the FP receptor. Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound . .

Safety and Hazards

Orientations Futures

While the specific future directions for “17-phenyl trinor Prostaglandin F2alpha diethyl amide” are not detailed in the search results, it is known that prostaglandin analogs have potential applications in glaucoma and luteolysis . These compounds may be useful tools in elucidating the claim that PG amides have intrinsic intraocular hypotensive activity .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-diethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO4/c1-3-28(4-2)27(32)15-11-6-5-10-14-23-24(26(31)20-25(23)30)19-18-22(29)17-16-21-12-8-7-9-13-21/h5,7-10,12-13,18-19,22-26,29-31H,3-4,6,11,14-17,20H2,1-2H3/b10-5-,19-18+/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQCYBXRNLOTSU-JATUTAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

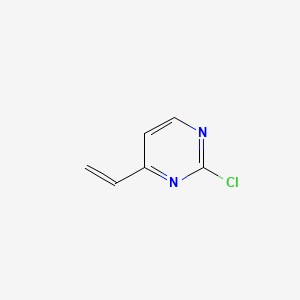

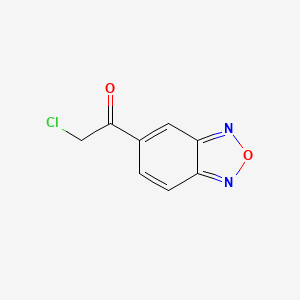

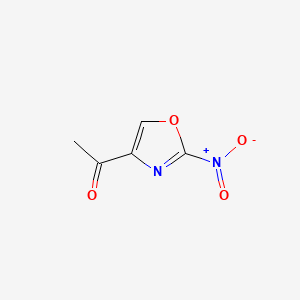

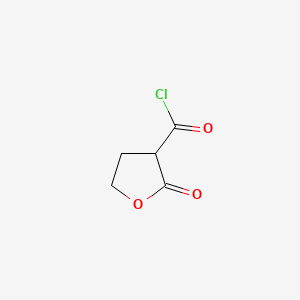

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)